
(4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as T3PM, is a novel compound that has gained significant interest in the scientific research community due to its potential applications in various fields. T3PM is a small molecule that belongs to the class of piperidine derivatives, and it possesses a unique chemical structure that makes it a promising candidate for drug development and other research applications.
Wissenschaftliche Forschungsanwendungen
Thermal and Structural Studies
One application of compounds similar to (4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is in the field of thermal and structural analysis. Karthik et al. (2021) synthesized a related compound and characterized it using various spectroscopic techniques. The compound exhibited stability in a specific temperature range, and its structure was confirmed by X-ray diffraction studies. This research provides insights into the thermal properties and structural stability of such compounds (Karthik et al., 2021).
Enzyme Inhibitory Activity
Compounds with a similar structure have been evaluated for their enzyme inhibitory activities. Cetin et al. (2021) designed and tested thiophene-based heterocyclic compounds for their inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This research indicates potential applications in developing enzyme inhibitors (Cetin et al., 2021).
Structural Characterization in Drug Synthesis
These compounds are also significant in the structural characterization of drug synthesis byproducts. Eckhardt et al. (2020) reported on the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, highlighting the importance of understanding all components in drug synthesis (Eckhardt et al., 2020).
Anticancer Activity
In the field of anticancer research, compounds with similar structures have shown promise. Inceler et al. (2013) synthesized novel thiophene-containing derivatives and investigated their anticancer activity. This study suggests potential applications in developing new anticancer agents (Inceler et al., 2013).
Antibacterial Activity
Shahana and Yardily (2020) carried out synthesis, characterization, and docking studies of thiophene-based methanone compounds, which aids in understanding their antibacterial activity. This indicates potential for developing new antibacterial agents (Shahana & Yardily, 2020).
Antileukemic Activity
Vinaya et al. (2011) explored the anticancer effect associated with the piperidine framework, synthesizing derivatives that showed antiproliferative activity against human leukemia cells. This research suggests the potential use of these compounds in antileukemic therapies (Vinaya et al., 2011).
Radiosynthesis and Visualization of Receptors
Blanckaert et al. (2005) reported the synthesis, radiosynthesis, and in vivo evaluation of a piperidin-4-yl methanone derivative for visualizing the 5-HT2A receptor, indicating its application in receptor imaging (Blanckaert et al., 2005).
Eigenschaften
IUPAC Name |
(4-thiophen-3-ylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c18-17(19,20)15-3-1-2-13(10-15)16(22)21-7-4-12(5-8-21)14-6-9-23-11-14/h1-3,6,9-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOBHWWDWNRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

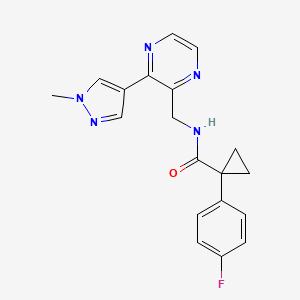
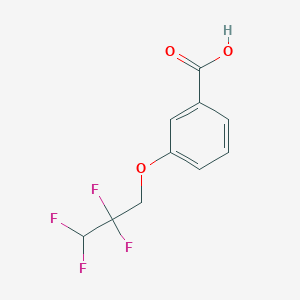
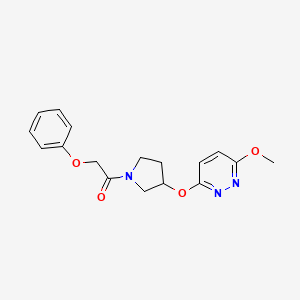
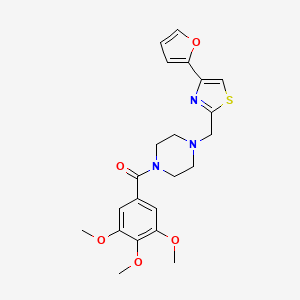
![8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2737441.png)
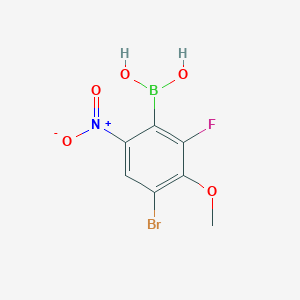
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2737443.png)
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2737444.png)
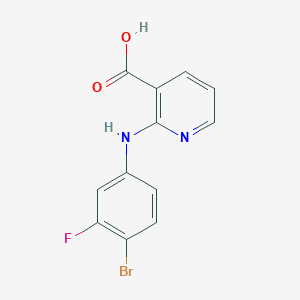
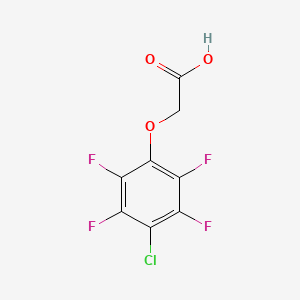

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)
![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)